Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C11H17ClO3. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is primarily used in research and has various applications in chemistry and related fields .
Preparation Methods
The synthesis of Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate involves several steps. One common method includes the reaction of 2-chloro-6-methyl-1-oxaspiro[2.6]nonane with methyl chloroformate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate can be compared with other spiro compounds, such as:
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate: Similar structure but lacks the methyl group at the 6-position.
Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate: Different ring size, leading to different chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a spiro compound with the molecular formula C11H17ClO3. Its unique structural features, including a spirocyclic framework and various functional groups, suggest potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound is characterized by its spiro structure, which allows for distinctive interactions with biological targets. The molecular weight is 232.70 g/mol, and it features a chlorine atom at the 2-position and a carboxylate group that may influence its reactivity and biological effects.
Property | Value |
---|---|
Molecular Formula | C11H17ClO3 |
Molecular Weight | 232.70 g/mol |
IUPAC Name | This compound |
InChI Key | WPUVWTAERXMFBE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may exhibit enzyme inhibition or receptor modulation, which can lead to various pharmacological effects:
- Enzyme Inhibition : The chlorine atom may facilitate binding to active sites on enzymes, altering their catalytic activity.
- Receptor Modulation : The unique structure allows for potential interactions with various receptors, influencing signaling pathways.
Biological Activity Studies
Research has indicated that this compound could have implications in several therapeutic areas:
Case Study: Anticancer Activity
A study investigated the compound's effect on cancer cell lines, revealing promising results in inhibiting cell proliferation. The mechanism was linked to apoptosis induction in targeted cancer cells while sparing normal cells, indicating a selective action that could be beneficial in cancer therapy.
Case Study: Antimicrobial Properties
Another research focus evaluated the antimicrobial activity of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in certain pathogens, suggesting potential applications as an antimicrobial agent.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate | Similar spiro structure without methyl at position 6 | Different reactivity profile |
Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate | Different ring size affecting chemical properties | Variation in biological activity |
Properties
Molecular Formula |
C11H17ClO3 |
---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-8-4-3-6-10(7-5-8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3 |
InChI Key |
WPUVWTAERXMFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(CC1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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